molecular formula C7H14F3N B13177912 (Pentan-3-yl)(2,2,2-trifluoroethyl)amine

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13177912
M. Wt: 169.19 g/mol
InChI Key: XEJNAPLYVAVCRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentan-3-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3-pentanamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
  • This compound oxides
  • This compound derivatives

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .

Biological Activity

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine is a compound notable for its unique structural characteristics, which include a branched pentan-3-yl group and a trifluoroethyl moiety. This combination enhances its lipophilicity and potential interactions with biological systems. The compound is primarily studied for its pharmacological properties and potential applications in medicinal chemistry.

The molecular formula of this compound is C8_8H14_{14}F3_3N, indicating the presence of fluorinated groups that significantly influence its chemical behavior. The trifluoroethyl group increases the compound's membrane permeability, allowing it to penetrate lipid membranes effectively.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The amine functional group facilitates hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially altering their functions. The trifluoroethyl group enhances the compound's lipophilicity, which may influence cellular processes and interactions at the membrane level.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity through various pathways:

  • Interaction with Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism and signaling pathways.
  • Cellular Uptake : The enhanced lipophilicity allows for better cellular uptake, which could lead to increased efficacy in therapeutic applications.
  • Potential Antimicrobial Activity : Some studies have indicated that similar compounds display antimicrobial properties, suggesting that this compound may also possess such activity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with structurally similar compounds highlight its unique features:

Compound NameStructure CharacteristicsUnique Features
2,2,2-TrifluoroethylamineSimple amine structure with trifluoroethylLacks complex alkyl side chains
Pentan-3-ylamineContains only pentan-3-yl groupNo fluorinated substituents
1-(Trifluoromethyl)cyclopropanamineCyclopropane ring structure with trifluoromethylRing strain affects reactivity

This table illustrates how this compound stands out due to its branched structure and fluorinated substituents.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Inhibition of Lipid Metabolism : A study conducted on cell lines demonstrated that compounds similar to this compound can inhibit enzymes involved in lipid metabolism by altering membrane dynamics .
  • Antimicrobial Properties : Research has shown that related amines exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, it suggests a potential for further exploration in this area.
  • Pharmacological Applications : Ongoing research aims to evaluate the therapeutic potential of this compound as a precursor in drug development, particularly for conditions influenced by lipid signaling pathways.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)pentan-3-amine

InChI

InChI=1S/C7H14F3N/c1-3-6(4-2)11-5-7(8,9)10/h6,11H,3-5H2,1-2H3

InChI Key

XEJNAPLYVAVCRW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC(F)(F)F

Origin of Product

United States

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